11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane chemical structure
11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane chemical structure
An In-depth Technical Guide to 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane: Structure, Synthesis, and Therapeutic Potential
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane, a unique spirocyclic diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, proposes a detailed synthetic pathway, and explores its potential applications in medicinal chemistry, drawing upon established principles and data from analogous diazaspiro compounds.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The introduction of sp³-rich spirocenters can improve physicochemical properties such as solubility and metabolic stability, addressing some of the common challenges in drug development.[2][3]
Diazaspiro compounds, which incorporate two nitrogen atoms within the spirocyclic framework, are of particular interest. These scaffolds can serve as bioisosteres for commonly used motifs like piperazine, while offering a more complex and rigid structure.[2][4] This guide focuses on a specific example, 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane, to illustrate the core concepts, synthetic strategies, and potential therapeutic relevance of this important class of molecules.
Structural Elucidation of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane
The systematic IUPAC name for the topic compound is 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane. The name itself provides a blueprint for its structure:
-
Tetradecane: Indicates a total of 14 carbon atoms in the parent hydrocarbon structure. In this heterocyclic system, some carbons are replaced by heteroatoms.
-
[6.7]: This bracketed notation specifies the number of atoms in each ring, excluding the spiro atom. Thus, we have a 7-membered ring and an 8-membered ring.
-
Diazaspiro: Denotes the presence of two nitrogen atoms in this spirocyclic system.
-
2,11: These locants indicate the positions of the nitrogen atoms in the spirocyclic framework.
-
11-Benzyl: A benzyl group (a benzene ring attached to a CH2 group) is substituted on the nitrogen atom at position 11.
Based on this nomenclature, the chemical structure can be confidently drawn.
Caption: Chemical Structure of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane.
Table 1: Core Structural and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C20H32N2 | Calculated |
| Molecular Weight | 300.49 g/mol | Calculated |
| IUPAC Name | 11-benzyl-2,11-diazaspiro[6.7]tetradecane | Nomenclature |
| CAS Number | Not directly available; a related protected precursor, tert-Butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate, is 1445951-48-3.[5] | [5] |
Proposed Synthesis Methodology
Caption: Proposed two-step synthesis workflow for 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the Linear Diamine Intermediate via Reductive Amination
-
Reaction Setup: To a solution of a suitable protected amino aldehyde (e.g., tert-butyl (7-oxoheptyl)carbamate) in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE), add benzylamine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected linear diamine intermediate.
Step 2: Deprotection and Intramolecular Cyclization
-
Deprotection: Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., DCM). Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the protecting group (e.g., Boc).
-
Cyclization: The deprotection will reveal the primary amine, which can then undergo an intramolecular cyclization. This step may be facilitated by heating or by the addition of a base to neutralize the acid and promote the nucleophilic attack.
-
Reaction Monitoring: Monitor the formation of the spirocyclic product by LC-MS.
-
Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The final product, 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane, can be purified by column chromatography or crystallization.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane would be confirmed using a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be predicted:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic Protons: Multiplet in the range of δ 7.2-7.4 ppm (5H, corresponding to the benzyl ring).- Benzylic Protons: A singlet at approximately δ 3.5-3.7 ppm (2H, for the CH2 group of the benzyl substituent).- Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the protons of the two rings in the spirocycle.- N-H Proton: A broad singlet, which may be exchangeable with D2O, for the secondary amine. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 127-140 ppm.- Benzylic Carbon: A signal around δ 60-65 ppm.- Spiro Carbon: A quaternary carbon signal.- Aliphatic Carbons: Multiple signals in the range of δ 20-60 ppm. |
| Mass Spec (ESI) | - [M+H]⁺: A prominent peak at m/z 301.26, corresponding to the protonated molecule. |
| IR Spectroscopy | - N-H Stretch: A peak around 3300-3400 cm⁻¹ (for the secondary amine).- C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹. |
Potential Applications in Drug Discovery
The 11-Benzyl-2,11-Diazaspiro[6.7]tetradecane scaffold holds considerable potential for applications in drug discovery, primarily due to the favorable properties associated with diazaspirocycles.
Caption: Potential therapeutic applications of the diazaspiro[6.7]tetradecane scaffold.
-
Central Nervous System (CNS) Agents: The rigid conformation of the spirocycle can be advantageous in designing ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels, where precise positioning of functional groups is critical for activity and selectivity.
-
Oncology: Spirocyclic scaffolds have been incorporated into potent and selective enzyme inhibitors. For instance, analogs of the PARP inhibitor Olaparib have utilized diazaspiro cores to enhance selectivity and reduce cytotoxicity.[2] The 2,11-diazaspiro[6.7]tetradecane core could be explored for developing novel kinase inhibitors.
-
Metabolic Diseases: Derivatives of diazaspiro[5.5]undecane have been investigated as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for anti-obesity drugs.[1][6] The structural similarity suggests that the diazaspiro[6.7]tetradecane scaffold could also be a valuable starting point for developing MCH-R1 antagonists.
-
Inflammatory Diseases: Recent studies have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of TYK2/JAK1 kinases, which are implicated in inflammatory bowel disease.[7] This highlights the potential of diazaspiro compounds in the development of novel anti-inflammatory agents.
Conclusion and Future Directions
11-Benzyl-2,11-Diazaspiro[6.7]tetradecane represents a structurally intriguing yet underexplored molecule. While direct experimental data is limited, this guide has provided a comprehensive framework based on the well-established chemistry and therapeutic relevance of the broader class of diazaspiro compounds. The proposed synthetic route offers a practical approach to accessing this scaffold, and the predicted spectroscopic data provides a benchmark for its characterization.
For drug development professionals, the key takeaway is the potential of the diazaspiro[6.7]tetradecane core as a versatile template for generating novel therapeutic candidates across various disease areas. Future research should focus on the successful synthesis and characterization of this molecule, followed by the exploration of its biological activity through screening against a diverse range of targets. The insights gained will undoubtedly contribute to the expanding role of spirocyclic scaffolds in the future of medicine.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Reilly, S.W., Puentes, L.N., Wilson, K., Hsieh, C.J., Weng, C.C., Makvandi, M., and Mach, R.H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]
-
Ferreira, R. J., & Guedes, R. C. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28189-28203. [Link]
-
Carballares, S., Tally, J. M., & Scott, J. D. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4843. [Link]
-
Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
- 5. 1445951-48-3|tert-Butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
